molecular formula C17H12ClNO5 B12798721 6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid CAS No. 76752-12-0

6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid

Cat. No.: B12798721
CAS No.: 76752-12-0
M. Wt: 345.7 g/mol
InChI Key: WAWLEHVRZVLJFC-UHFFFAOYSA-N
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Description

6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazoline ring, a p-chlorobenzoyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the acylation of benzyl alcohol with p-chlorobenzoyl chloride in the presence of a catalyst such as metallic samarium under neutral conditions . The reaction is carried out in anhydrous acetonitrile at elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzoxazoline ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include substituted benzoxazolines, alcohol derivatives, and carboxylic acids. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(p-Chlorobenzoyl)-alpha-methyl-2-oxo-3-benzoxazolineacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

76752-12-0

Molecular Formula

C17H12ClNO5

Molecular Weight

345.7 g/mol

IUPAC Name

2-[6-(4-chlorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanoic acid

InChI

InChI=1S/C17H12ClNO5/c1-9(16(21)22)19-13-7-4-11(8-14(13)24-17(19)23)15(20)10-2-5-12(18)6-3-10/h2-9H,1H3,(H,21,22)

InChI Key

WAWLEHVRZVLJFC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1=O

Origin of Product

United States

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